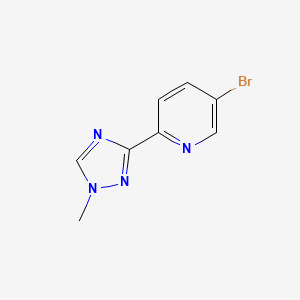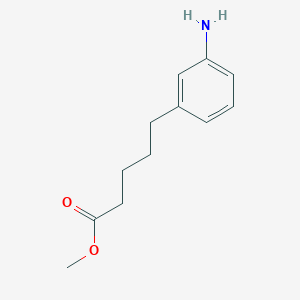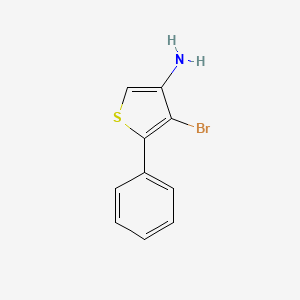
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a 1-methyl-1H-1,2,4-triazol-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Formation of 1-methyl-1H-1,2,4-triazole: This intermediate is synthesized by reacting hydrazine with acetic acid and methyl isocyanate.
Coupling Reaction: The brominated pyridine is then coupled with the 1-methyl-1H-1,2,4-triazole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents might include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include different oxidation states of the triazole ring.
Coupling Reactions: Products include more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, for applications in electronics and catalysis.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-chloro-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine: Lacks the methyl group on the triazole ring, which may influence its solubility and reactivity.
Uniqueness
The presence of both the bromine atom and the 1-methyl-1H-1,2,4-triazol-3-yl group in 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine makes it unique in terms of its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the triazole ring offers versatility in binding and coordination.
Eigenschaften
CAS-Nummer |
1319255-39-4 |
|---|---|
Molekularformel |
C8H7BrN4 |
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
5-bromo-2-(1-methyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c1-13-5-11-8(12-13)7-3-2-6(9)4-10-7/h2-5H,1H3 |
InChI-Schlüssel |
PJFCISPDESNNAP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)

![Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13871145.png)
![2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B13871150.png)
![[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine](/img/structure/B13871153.png)





![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)



